molecular formula C28H38F3N5O2 B6461831 N-{1'-[(3-methyl-1,2-oxazol-5-yl)methyl]-[1,4'-bipiperidine]-4-yl}-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide CAS No. 2548983-31-7

N-{1'-[(3-methyl-1,2-oxazol-5-yl)methyl]-[1,4'-bipiperidine]-4-yl}-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide

Cat. No.: B6461831
CAS No.: 2548983-31-7
M. Wt: 533.6 g/mol
InChI Key: QQCXBZSQFSROIC-UHFFFAOYSA-N
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Description

N-{1'-[(3-Methyl-1,2-oxazol-5-yl)methyl]-[1,4'-bipiperidine]-4-yl}-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide is a structurally complex molecule featuring a cyclohexanecarboxamide core linked to a bipiperidine moiety substituted with a 3-methyl-1,2-oxazole group and a 5-(trifluoromethyl)pyridin-2-yl ring. The bipiperidine and oxazole groups may enhance blood-brain barrier penetration, while the trifluoromethyl pyridine could improve binding affinity and metabolic stability.

Properties

IUPAC Name

N-[1-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]piperidin-4-yl]-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38F3N5O2/c1-20-17-25(38-33-20)19-34-13-9-23(10-14-34)35-15-11-24(12-16-35)36(27(37)21-5-3-2-4-6-21)26-8-7-22(18-32-26)28(29,30)31/h7-8,17-18,21,23-24H,2-6,9-16,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCXBZSQFSROIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCC(CC2)N3CCC(CC3)N(C4=NC=C(C=C4)C(F)(F)F)C(=O)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

DU 125530: A 5-HT₁A Receptor Antagonist

Structure : 2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide.
Key Findings :

  • Target : 5-HT₁A receptors, implicated in anxiety and depression .
  • Pharmacokinetics : Dose-dependent receptor occupancy (0–72% at 2 hours post-dose; ED₅₀ ≈7 ng/ml) with minimal acute side effects. Occupancy halved by 24 hours, indicating moderate duration of action .
  • Comparison : Unlike DU 125530’s piperazine-benzisothiazole core, the target compound’s bipiperidine-oxazole-pyridine system may offer greater conformational flexibility and improved selectivity. The trifluoromethyl group in the target could enhance binding affinity compared to DU 125530’s chlorinated benzodioxan moiety.

Azaxanthene-Based GR Modulators (BMS-776532 and BMS-791826)

Structure: 5H-chromeno[2,3-b]pyridine core with halogenated aryl substituents and carboxamide linkages . Key Findings:

  • Target : Glucocorticoid receptors (GR) with tunable partial agonist efficacy via halogenation .
  • Efficacy : Comparable anti-inflammatory activity to prednisolone in whole-blood cytokine assays .
  • Comparison: The target compound’s cyclohexanecarboxamide and trifluoromethylpyridine groups mirror the lipophilic substituents in azaxanthenes, which are critical for cell permeability. However, the chromeno-pyridine scaffold in azaxanthenes enables distinct binding interactions with GR, whereas the target’s bipiperidine-pyridine system may favor alternative targets like neurotransmitter receptors.

Patent Compounds with Cyclohexanecarboxamide Cores

Example Structure : N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylcyclohexane-1-carboxamide .
Key Features :

  • Structural Motifs: Oxazolidinone and trifluoromethylphenyl groups linked to cyclohexanecarboxamide.
  • Both structures leverage trifluoromethyl groups for enhanced lipophilicity and target engagement.

Piperidine and Pyridine Derivatives (–6)

Example Structure: N-(1-(2-cyanobenzyl)piperidin-4-yl)-N-methyl-5-(1-(4-(trifluoromethyl)phenyl)piperidin-4-yloxy)benzofuran-2-carboxamide . Key Features:

  • Substituents : Piperidine, trifluoromethylphenyl, and carboxamide groups.
  • Comparison: The target compound’s bipiperidine system may offer superior receptor cross-linking compared to mono-piperidine derivatives. The 5-(trifluoromethyl)pyridine in the target could provide stronger π-π stacking interactions than benzofuran-based analogs.

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